molecular formula C9H10BrNS B1329988 3-Ethylbenzothiazolium Bromide CAS No. 32446-47-2

3-Ethylbenzothiazolium Bromide

Cat. No.: B1329988
CAS No.: 32446-47-2
M. Wt: 244.15 g/mol
InChI Key: XBWYYTURPBHPFJ-UHFFFAOYSA-M
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Description

3-Ethylbenzothiazolium Bromide is an organic compound with the molecular formula C9H10BrNS. It is a white to almost white crystalline powder, commonly used in research and various chemical applications. This compound is known for its role as a catalyst in organic synthesis, particularly in benzoin condensation reactions .

Mechanism of Action

Target of Action

The primary target of 3-Ethylbenzothiazolium Bromide is the glycosidic bond of carbohydrates . This compound acts as a reagent that cleaves these bonds, which are essential for the structure and function of carbohydrates .

Mode of Action

This compound interacts with its targets by breaking the glycosidic bonds of carbohydrates . The reaction time and selectivity of this process can be controlled by adjusting the amount of this compound in the reaction system .

Biochemical Pathways

The cleavage of glycosidic bonds by this compound affects the metabolic pathways of carbohydrates . This can lead to changes in the structure and function of these molecules, impacting various biochemical processes.

Pharmacokinetics

Its molecular weight is 24415 g/mol , and it has a melting point of 206 °C . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

The cleavage of glycosidic bonds by this compound can lead to the breakdown of carbohydrates . This can result in changes at the molecular and cellular levels, potentially affecting the structure and function of these molecules.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the reaction time and selectivity can be controlled by changing the amount of this compound in the reaction system . Additionally, it should be stored at 10°C - 25°C, under inert gas like Nitrogen, and protected from light . These conditions can influence the compound’s action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethylbenzothiazolium Bromide typically involves the reaction of benzothiazole with ethyl bromide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization to obtain the desired compound in high purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure consistent product quality. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions: 3-Ethylbenzothiazolium Bromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzothiazolium derivatives .

Scientific Research Applications

3-Ethylbenzothiazolium Bromide has a wide range of applications in scientific research:

Comparison with Similar Compounds

3-Ethylbenzothiazolium Bromide can be compared with other benzothiazolium derivatives, such as:

  • 3-Methylbenzothiazolium Bromide
  • 3-Phenylbenzothiazolium Bromide
  • 3-Benzylbenzothiazolium Bromide

Uniqueness: The uniqueness of this compound lies in its specific ethyl substitution, which influences its reactivity and catalytic properties. Compared to its methyl or phenyl counterparts, the ethyl group provides a balance between steric hindrance and electronic effects, making it an effective catalyst in certain reactions .

Properties

IUPAC Name

3-ethyl-1,3-benzothiazol-3-ium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10NS.BrH/c1-2-10-7-11-9-6-4-3-5-8(9)10;/h3-7H,2H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBWYYTURPBHPFJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+]1=CSC2=CC=CC=C21.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00954195
Record name 3-Ethyl-1,3-benzothiazol-3-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00954195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32446-47-2
Record name Benzothiazolium, 3-ethyl-, bromide (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032446472
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Ethyl-1,3-benzothiazol-3-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00954195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 3-ethylbenzothiazolium bromide in the synthesis of dihydroxyacetone (DHA)?

A1: this compound acts as a catalyst in the formose reaction, facilitating the formation of DHA from formaldehyde. [, ] This reaction typically requires harsh conditions, but the use of this compound allows for milder conditions and improved selectivity towards DHA. [, ]

Q2: How does the choice of solvent and co-catalyst impact the synthesis of DHA when using this compound?

A2: Research indicates that using butyl alcohol as a solvent and triethylamine as a co-catalyst, alongside this compound, can significantly influence the yield of DHA. [] Specifically, these choices led to a DHA yield of 37% with a selectivity of 95-98%. [] Further purification steps involving esterification and hydrolysis increased the purity to 99.8% and the overall yield to 72%. []

Q3: Can this compound be used to synthesize other carbohydrates besides DHA?

A3: Yes, this compound has shown effectiveness in synthesizing higher-order ketoses from aldoses. [] For instance, reacting aldopentoses with formaldehyde in the presence of this compound yields the corresponding ketohexoses in high yield. [] This demonstrates the catalyst's versatility in carbohydrate synthesis.

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